DL-Norepinephrine hydrochloride

Adrenergic Receptor Pharmacology Stereochemistry Receptor Binding

DL-Norepinephrine hydrochloride (CAS 329-56-6) is a high-purity (≥98%) racemic mixture critical for adrenergic research. Direct substitution with stereoisomers is invalid due to significant differences in receptor binding affinity and pharmacokinetics. It serves as a robust, cost-effective achiral reference standard for HPLC-UV/LC-MS quantification, and as a key starting material for deuterated internal standards.

Molecular Formula C8H12ClNO3
Molecular Weight 205.64 g/mol
CAS No. 329-56-6
Cat. No. B1674981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Norepinephrine hydrochloride
CAS329-56-6
SynonymsArterenol
Levarterenol
Levonor
Levonorepinephrine
Levophed
Levophed Bitartrate
Noradrénaline tartrate renaudin
Noradrenaline
Noradrenaline Bitartrate
Norepinephrin d-Tartrate (1:1)
Norepinephrine
Norepinephrine Bitartrate
Norepinephrine d-Tartrate (1:1)
Norepinephrine Hydrochloride
Norepinephrine Hydrochloride, (+)-Isomer
Norepinephrine Hydrochloride, (+,-)-Isomer
Norepinephrine l-Tartrate (1:1)
Norepinephrine l-Tartrate (1:1), (+,-)-Isomer
Norepinephrine l-Tartrate (1:1), Monohydrate
Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer
Norepinephrine l-Tartrate (1:2)
Norepinephrine l-Tartrate, (+)-Isomer
Norepinephrine, (+)-Isomer
Norepinephrine, (+,-)-Isome
Molecular FormulaC8H12ClNO3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)O)O.Cl
InChIInChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H
InChIKeyFQTFHMSZCSUVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DL-Norepinephrine Hydrochloride (CAS 329-56-6): A Racemic Adrenergic Agonist for Research and Standardization


DL-Norepinephrine hydrochloride (CAS 329-56-6; also indexed as 55-27-6) is a synthetic racemic mixture of the endogenous catecholamine neurotransmitter norepinephrine [1]. It acts as an agonist at both α- and β-adrenergic receptors, though with a distinct pharmacological profile compared to its stereoisomers [2]. As a racemate, it contains equal parts of the pharmacologically active (−)-enantiomer and the less active (+)-enantiomer, making it a valuable tool in studies of stereoselective receptor interactions, neuronal uptake, and as a reference standard in analytical method development [3].

Why Substituting DL-Norepinephrine Hydrochloride (CAS 329-56-6) with Other Adrenergic Agonists Can Compromise Experimental Outcomes


Direct substitution of DL-norepinephrine hydrochloride with other adrenergic agonists or stereoisomers is not scientifically valid due to significant differences in receptor binding affinity, stereoselective uptake mechanisms, and in vivo potency [1]. The racemic nature of DL-norepinephrine confers unique properties; for example, the (+)-enantiomer can act as a competitive inhibitor of the (−)-enantiomer's uptake and metabolism, leading to altered pharmacokinetic profiles [2]. Furthermore, the receptor selectivity profile of norepinephrine (with high affinity for α- and β1-receptors but negligible β2 activity) differs markedly from that of epinephrine or dopamine [3]. These differences directly impact functional outcomes, as demonstrated in cardiovascular studies where dopamine required 10-30 times higher doses than norepinephrine to achieve an equivalent pressor response [4]. Therefore, experimental or industrial protocols requiring DL-norepinephrine hydrochloride cannot rely on analogs without rigorous re-validation.

Quantitative Comparative Evidence for DL-Norepinephrine Hydrochloride (CAS 329-56-6) vs. Stereoisomers and Analogs


Stereoselective Binding Affinity: (−)-Norepinephrine Exhibits ~20-Fold Higher Affinity than (+)-Norepinephrine at α-Adrenergic Receptors

Binding studies in calf cerebral cortex membranes demonstrate that (−)-norepinephrine has approximately 20 times greater affinity for α-noradrenergic receptors than its (+)-enantiomer [1]. This significant stereoselectivity underscores that the racemic DL-norepinephrine hydrochloride will exhibit intermediate binding properties, which is critical for interpreting results in assays where enantiomeric purity is not controlled.

Adrenergic Receptor Pharmacology Stereochemistry Receptor Binding

In Vivo Pressor Response: Dopamine Requires 10-30x Higher Dose than Norepinephrine for Equivalent Effect

In a canine cardiopulmonary bypass model, intra-arterial boluses of norepinephrine and dopamine were compared for their effects on mean arterial pressure and venous return [1]. To achieve similar increases in these parameters, dopamine required doses that were 10 to 30 times larger than those of norepinephrine.

Cardiovascular Pharmacology In Vivo Pharmacology Dose-Response

Functional Stereoselectivity: (−)-Norepinephrine is ~300-Fold More Potent than (+)-Norepinephrine in Isolated Tissue Assays

When neuronal and extraneuronal uptake mechanisms are blocked with cocaine and a COMT inhibitor, the functional activity difference between (−)- and (+)-norepinephrine is magnified, revealing an approximate 300-fold difference in potency across various tissues [1]. This demonstrates that the stereoisomers are not just pharmacologically distinct but are subject to different disposition mechanisms in biological systems.

Functional Pharmacology Stereoselectivity Isolated Tissue

Commercial Purity Specification: Vendor-Independent HPLC Purity of DL-Norepinephrine Hydrochloride is Typically ≥98%

Commercially available DL-norepinephrine hydrochloride from multiple suppliers consistently reports a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This high level of purity is essential for its use as an analytical reference standard and ensures minimal interference from related impurities in sensitive biological assays.

Analytical Chemistry Quality Control Chemical Purity

Differential Uptake Kinetics: (−)-Norepinephrine Exhibits Significantly Faster Neuronal Uptake than (+)-Norepinephrine in Rat Heart

In isolated perfused rat hearts, the rate of uptake for (−)-noradrenaline is significantly more rapid than for (+)-noradrenaline [1]. This stereoselective uptake mechanism, mediated by the norepinephrine transporter (NET), means the two enantiomers in a racemic mixture will have distinct pharmacokinetic profiles, with the (+)-isomer persisting longer in the extracellular space.

Pharmacokinetics Neurotransmitter Uptake Stereoselectivity

Optimal Research and Industrial Use Cases for DL-Norepinephrine Hydrochloride (CAS 329-56-6)


Analytical Reference Standard for Achiral Method Development and Validation

Given its high commercial purity (≥98% by HPLC) as documented by multiple vendors , DL-norepinephrine hydrochloride serves as a robust, cost-effective reference standard for developing and validating achiral analytical methods such as HPLC-UV, LC-MS, or spectrophotometric assays. It is ideal for quantifying total norepinephrine content in complex mixtures without the need for costly and complex chiral separation, which is supported by its use in analytical data for purity assessment .

Investigating Stereoselective Pharmacology and Uptake Mechanisms

The pronounced differences in receptor binding affinity (~20-fold at α-receptors) and functional potency (~300-fold) between (−)- and (+)-norepinephrine, as well as their distinct uptake kinetics [1], make the DL-racemate an essential control or starting material for experiments designed to probe the stereochemical requirements of adrenergic receptors and transporters. It is specifically useful in studies where the pharmacological contribution of each enantiomer needs to be deconvoluted or where the racemate's behavior is compared to that of a pure enantiomer [2].

Cardiovascular Research Models Requiring Potent, Mixed α/β-Adrenergic Stimulation

In cardiovascular research, particularly in isolated organ or whole-animal models, the distinct pharmacological profile of norepinephrine—being ~10-30 times more potent than dopamine as a pressor agent [3]—dictates its selection. DL-norepinephrine hydrochloride provides a reliable and standardized tool for eliciting robust vasoconstriction and positive inotropy in a reproducible manner, making it suitable for studies on blood pressure regulation, vascular reactivity, and heart failure models.

Synthetic Intermediate for Isotopically Labeled Internal Standards

The racemate is a key starting material for the synthesis of stable isotope-labeled internal standards, such as DL-Norepinephrine-d6 hydrochloride . These labeled analogs are indispensable in quantitative LC-MS/MS bioanalysis for ensuring assay precision and accuracy by correcting for matrix effects and variability in sample preparation. The use of a racemic precursor ensures the labeled standard can be used for both enantiomeric and total concentration measurements.

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